molecular formula C21H27N3O4S B357482 ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate CAS No. 921159-30-0

ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

Cat. No.: B357482
CAS No.: 921159-30-0
M. Wt: 417.5g/mol
InChI Key: WYFNPWBQECRCEL-UHFFFAOYSA-N
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Description

ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate typically involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: Known for their biological activities and structural similarities.

    Pyrrolidinone derivatives: Exhibiting various pharmacological properties.

    Thiazole derivatives: Used in medicinal chemistry for their therapeutic potential.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

921159-30-0

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5g/mol

IUPAC Name

ethyl 12,12-dimethyl-6-[(2-pyrrolidin-1-ylacetyl)amino]-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate

InChI

InChI=1S/C21H27N3O4S/c1-4-27-20(26)18-17(23-16(25)11-24-7-5-6-8-24)14-9-13-12-28-21(2,3)10-15(13)22-19(14)29-18/h9H,4-8,10-12H2,1-3H3,(H,23,25)

InChI Key

WYFNPWBQECRCEL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CC(OCC3=C2)(C)C)NC(=O)CN4CCCC4

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CC(OCC3=C2)(C)C)NC(=O)CN4CCCC4

Origin of Product

United States

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